2-(2-Ethoxyethoxy)ethyl acetate
Overview
Description
2-(2-Ethoxyethoxy)ethyl acetate is an organic compound with the molecular formula C₈H₁₆O₄ and a molar mass of 176.21 g/mol . It is a colorless, sweet-smelling liquid that is the ester of ethanol and acetic acid . This compound is commonly used as a solvent in various industrial applications due to its favorable physicochemical properties, such as a boiling point of 217-218°C and a density of 1.01 g/cm³ at 20°C .
Mechanism of Action
Target of Action
2-(2-Ethoxyethoxy)ethyl acetate, also known as Ethyl carbitol acetate, Diethylene glycol monoethyl ether acetate, or Carbitolacetate , is a chemical compound used in synthesis .
Mode of Action
It’s known that it can be rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis . Then, 2-ethoxyethanol is metabolized, mainly by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA) in the liver .
Biochemical Pathways
The metabolism of this compound involves the alcohol dehydrogenase and aldehyde dehydrogenase pathways .
Pharmacokinetics
It’s known that it has a boiling point of 217 - 218 °c, a density of 101 g/cm3 at 20 °C, and a vapor pressure of 013186 hPa at 20 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It’s known that it can cause serious eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored below +30°C . It’s also known that it can form explosive peroxides . Therefore, it should be kept away from heat, sparks, and flame .
Biochemical Analysis
Biochemical Properties
2-(2-Ethoxyethoxy)ethyl acetate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Cellular Effects
It is known to cause skin and eye irritation . High exposure can lead to kidney damage and paralysis . In animals, reproductive and teratogenic effects have been observed .
Molecular Mechanism
It is rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis . Then, 2-ethoxyethanol is metabolized, mainly by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA) in the liver .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 217 - 218 °C, a density of 1.01 g/cm3 (20 °C), and a vapor pressure of 0.13186 hPa (20 °C) .
Dosage Effects in Animal Models
It is known that the LD50 for oral intake in rats is 11000 mg/kg and the LD50 for dermal intake in rabbits is 15251 mg/kg .
Metabolic Pathways
This compound is rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis . Then, 2-ethoxyethanol is metabolized, mainly by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA) in the liver .
Transport and Distribution
Due to its solubility in water, it may spread in water systems .
Subcellular Localization
Due to its solubility in water, it may be distributed throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethoxyethoxy)ethyl acetate can be synthesized through the esterification of diethylene glycol monoethyl ether with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where diethylene glycol monoethyl ether and acetic acid are fed into a reactor equipped with a distillation column. The esterification reaction is carried out at elevated temperatures, and the product is continuously distilled off to drive the reaction to completion. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to diethylene glycol monoethyl ether and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Diethylene glycol monoethyl ether and acetic acid.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl acetate is utilized in several scientific research fields:
Chemistry: As a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: In the preparation of biological samples and as a solvent for biochemical reactions.
Medicine: Used in pharmaceutical formulations to enhance the solubility of active ingredients.
Industry: Employed in the manufacture of coatings, inks, and adhesives due to its excellent solvent properties.
Comparison with Similar Compounds
Similar Compounds
- Diethylene glycol monoethyl ether acetate
- 2-Butoxyethyl acetate
- Propylene glycol monomethyl ether acetate
Comparison
2-(2-Ethoxyethoxy)ethyl acetate is unique due to its balanced hydrophilic and lipophilic properties, which allow it to dissolve a wide range of substances. Compared to similar compounds, it has a higher boiling point and lower vapor pressure, making it suitable for applications requiring high-temperature stability and low volatility .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-3-10-4-5-11-6-7-12-8(2)9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZWZCWUIYYYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |
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DSSTOX Substance ID |
DTXSID6026905 | |
Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |
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Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol ethyl ether acetate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], A colorless liquid. | |
Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |
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Record name | Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate | |
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Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |
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Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE (CARBITOL ACETATE) | |
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Boiling Point |
423.32 °F at 760 mmHg (USCG, 1999), 218.5 °C, 423.32 °F | |
Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |
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Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |
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Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE (CARBITOL ACETATE) | |
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Flash Point |
230 °F (USCG, 1999), 241 °F (116 °C) OC, 230 °F | |
Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |
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Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |
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Solubility |
Miscible with water, alcohol, ether, most oils, Very soluble in acetone, ethyl ether, ethanol, In water, 1.0X10+6 mg/L at 20 °C /miscible/ | |
Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |
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Density |
1.0114 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0096 g/cu cm at 20 °C, 1.0114 | |
Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |
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Vapor Density |
6.07 (Air = 1) | |
Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |
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Vapor Pressure |
0.09 [mmHg], 9.89X10-2 mm Hg at 20 °C | |
Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-15-2 | |
Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |
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Record name | Carbitol acetate | |
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Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |
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Record name | Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate | |
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Record name | 2-(2-ethoxyethoxy)ethyl acetate | |
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Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |
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Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |
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Melting Point |
-13 °F (USCG, 1999), -25 °C, -13 °F | |
Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility characteristics of 2-(2-Ethoxyethoxy)ethyl acetate?
A1: this compound demonstrates varying solubility depending on the solvent and temperature. Research indicates it exhibits potential as a solvent for capturing carbon dioxide (CO2), a significant greenhouse gas []. Furthermore, its solubility in supercritical CO2 has been investigated across various temperatures and pressures up to 20 MPa []. These findings suggest its potential utility in CO2 capture and separation processes.
Q2: Is this compound a suitable solvent for chemical reactions?
A2: While the provided research does not focus on its use as a reaction solvent, this compound is identified as a plasticizer in electrochemical cell manufacturing []. Its ability to dissolve other components and be subsequently removed by evaporation under vacuum highlights its potential as a processing solvent in specific applications.
Q3: What are the critical point properties of this compound?
A3: A flow method determined the critical temperature and critical pressure of this compound []. These properties are essential for understanding the compound's behavior at extreme conditions and are relevant for processes involving supercritical fluids or high-pressure applications.
Q4: Has this compound been studied for its potential in removing sulfuryl fluoride (SO2F2) from the environment?
A5: While not directly addressed in the provided research, a study investigates the solubility of SO2F2, a potent greenhouse gas, in various acetate derivatives, including 2-butoxyethyl acetate []. Given the structural similarities between 2-butoxyethyl acetate and this compound, exploring the latter's potential for SO2F2 capture could be a promising research avenue.
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